
5-Methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride
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Overview
Description
5-Methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and drugs. This compound, in particular, has garnered attention due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride typically involves multiple steps starting from simpler organic compounds. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. Another method is the Biltz synthesis, which uses ortho-nitrotoluene as a starting material.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: Converting the indole ring to its corresponding oxindole derivative.
Reduction: Reducing the carboxylic acid group to an alcohol.
Substitution: Replacing hydrogen atoms on the indole ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Indole-3-ol derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5-Methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
5-Methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride is similar to other indole derivatives, such as:
Indole-3-acetic acid (IAA): A plant hormone involved in growth and development.
Serotonin: A neurotransmitter that plays a role in mood regulation.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness: What sets this compound apart is its specific structural features, such as the methoxy and methyl groups, which can influence its biological activity and pharmacokinetics.
Biological Activity
5-Methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid; hydrochloride (CAS Number: 2361703-32-2) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent studies and data.
- Molecular Formula : C₁₁H₁₄ClNO₃
- Molecular Weight : 243.68 g/mol
- CAS Number : 2361703-32-2
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of derivatives of 5-Methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid. Notably, compounds derived from indole structures exhibit significant neuroprotective effects against oxidative stress. For example, derivatives have shown:
- Antioxidant Activity : In vitro studies demonstrated that certain derivatives effectively reduced oxidative stress markers in SH-SY5Y cells exposed to hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA), which are models for neurotoxicity associated with Parkinson's disease .
- MAO-B Inhibition : The compounds exhibited potent inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. This inhibition suggests potential for treating conditions like Parkinson's disease by increasing levels of neuroprotective neurotransmitters .
Antimicrobial Activity
5-Methoxy derivatives have also been evaluated for their antimicrobial properties. Studies indicate:
- Activity Against Bacteria : Certain derivatives demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA .
- Fungal Inhibition : The compound also exhibited moderate antifungal activity against Candida albicans, with some derivatives showing promising results in inhibiting biofilm formation .
The biological activities of 5-Methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid can be attributed to several mechanisms:
- Antioxidant Mechanism : The ability to scavenge free radicals and reduce lipid peroxidation is crucial for its neuroprotective effects.
- Enzyme Inhibition : The inhibition of MAO-B leads to increased levels of dopamine and other neurotransmitters, providing symptomatic relief in neurodegenerative diseases.
- Membrane Permeability : Some derivatives enhance blood-brain barrier (BBB) permeability while maintaining tight junction integrity, facilitating central nervous system delivery .
Table 1: Summary of Biological Activities
Activity Type | Test Subject | Results | Reference |
---|---|---|---|
Neuroprotection | SH-SY5Y Cells | Reduced oxidative stress; MAO-B inhibition | |
Antibacterial | MRSA | MIC = 0.98 μg/mL | |
Antifungal | Candida albicans | Moderate activity observed |
Case Study: Neuroprotective Effects
In a study assessing the neuroprotective effects of 5-Methoxy derivatives on SH-SY5Y cells, researchers observed that specific hydroxylated derivatives significantly improved cell viability under oxidative stress conditions. These findings support the potential use of such compounds in developing treatments for neurodegenerative diseases like Parkinson's disease .
Properties
IUPAC Name |
5-methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-6-10(11(13)14)8-5-7(15-2)3-4-9(8)12-6;/h3-6,10,12H,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMJPQSSIVQEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(N1)C=CC(=C2)OC)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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